molecular formula C58H80Br2 B15221482 2,2'-Bi-9H-fluorene, 7,7'-dibromo-9,9,9',9'-tetraoctyl-

2,2'-Bi-9H-fluorene, 7,7'-dibromo-9,9,9',9'-tetraoctyl-

Cat. No.: B15221482
M. Wt: 937.1 g/mol
InChI Key: BBWBNTSYTUSNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- is a complex organic compound that belongs to the family of fluorene derivatives This compound is characterized by its unique structure, which includes two fluorene units connected at the 2,2’ positions, with bromine atoms at the 7,7’ positions and octyl groups at the 9,9,9’,9’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- typically involves several steps:

    Bromination of Fluorene: The initial step involves the bromination of fluorene to introduce bromine atoms at the desired positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The brominated fluorene derivatives are then subjected to a coupling reaction to form the bi-fluorene structure. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Alkylation: The final step involves the introduction of octyl groups at the 9,9,9’,9’ positions. This can be achieved through alkylation reactions using octyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 7,7’ positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Polymerization: Catalysts such as palladium or nickel complexes are used in polymerization reactions, often under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation and Reduction: Products include different oxidation states of the compound and reduced derivatives.

    Polymerization: Products include conjugated polymers with extended π-conjugation and potential electronic properties.

Scientific Research Applications

2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its conjugated structure and electronic properties.

    Materials Science: It is used in the synthesis of advanced materials with specific optical and electronic properties, such as light-emitting materials and semiconductors.

    Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors and detection systems.

    Biological Applications:

Mechanism of Action

The mechanism of action of 2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- involves its interaction with molecular targets and pathways:

    Electronic Properties: The compound’s conjugated structure allows it to participate in electron transfer processes, making it useful in electronic applications.

    Molecular Interactions: The presence of bromine and octyl groups can influence the compound’s interactions with other molecules, affecting its reactivity and stability.

    Pathways Involved: In biological applications, the compound may interact with cellular components and pathways, influencing processes such as signal transduction and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with only one fluorene unit.

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar bromination pattern but with dimethyl groups instead of octyl groups.

    2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Contains a spirobifluorene linkage and additional bromine atoms.

Uniqueness

2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- is unique due to its bi-fluorene structure, which provides extended conjugation and potential for enhanced electronic properties. The presence of octyl groups also imparts solubility and processability advantages, making it suitable for various applications in organic electronics and materials science.

Properties

Molecular Formula

C58H80Br2

Molecular Weight

937.1 g/mol

IUPAC Name

2-bromo-7-(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene

InChI

InChI=1S/C58H80Br2/c1-5-9-13-17-21-25-37-57(38-26-22-18-14-10-6-2)53-41-45(29-33-49(53)51-35-31-47(59)43-55(51)57)46-30-34-50-52-36-32-48(60)44-56(52)58(54(50)42-46,39-27-23-19-15-11-7-3)40-28-24-20-16-12-8-4/h29-36,41-44H,5-28,37-40H2,1-4H3

InChI Key

BBWBNTSYTUSNGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(CCCCCCCC)CCCCCCCC)C=C(C=C5)Br)C6=C1C=C(C=C6)Br)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.